Lithium metaborate

Description

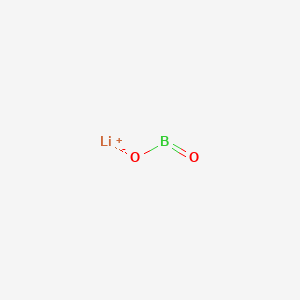

Structure

2D Structure

Properties

CAS No. |

13453-69-5 |

|---|---|

Molecular Formula |

BHLiO2 |

Molecular Weight |

50.8 g/mol |

IUPAC Name |

lithium;oxido(oxo)borane |

InChI |

InChI=1S/BHO2.Li/c2-1-3;/h2H; |

InChI Key |

NNOIVVAUKOEOFY-UHFFFAOYSA-N |

SMILES |

[Li+].B(=O)[O-] |

Isomeric SMILES |

[Li+].B(=O)[O-] |

Canonical SMILES |

[Li].B(=O)O |

Other CAS No. |

13453-69-5 |

Pictograms |

Corrosive; Irritant; Health Hazard |

Related CAS |

12007-60-2 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

Lithium Metaborate: A Comprehensive Technical Guide

An In-depth Whitepaper for Researchers and Scientific Professionals

This technical guide provides a detailed overview of lithium metaborate (LiBO₂), a versatile inorganic compound with significant applications in analytical chemistry, materials science, and industrial processes. This document is intended for researchers, scientists, and drug development professionals who utilize or are exploring the use of this compound in their work.

Core Properties of this compound

This compound is an inorganic salt composed of lithium, boron, and oxygen.[1] It is a white, hygroscopic crystalline solid that is a fundamental component in various scientific and industrial applications.[1][2]

Physicochemical Data

The key physical and chemical properties of anhydrous this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Chemical Formula | LiBO₂[1] |

| Molecular Weight | 49.751 g/mol [1] |

| Appearance | White hygroscopic monoclinic crystals[1] |

| Density | 2.223 g/cm³[1] |

| Melting Point | 849 °C (1,560 °F; 1,122 K)[1] |

| Solubility in Water | 0.89 g/100 mL (0 °C)2.57 g/100 mL (20 °C)11.8 g/100 mL (80 °C)[1] |

| Solubility | Soluble in ethanol[1] |

| CAS Number | 13453-69-5[3] |

Thermochemical Data

| Property | Value |

| Standard Molar Entropy (S⦵₂₉₈) | 51.3 J/mol·K[1] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -1022 kJ/mol[1] |

| Heat Capacity (C) | 59.8 J/mol·K[1] |

Structural Chemistry and Synthesis

Crystal Structure

This compound exists in several crystalline forms, with the most common being the α- and γ-polymorphs.

-

α-Lithium Metaborate : This is the stable form at ambient conditions. It possesses a monoclinic crystal system with the space group P2₁/c.[4][5] The structure is characterized by infinite chains of trigonal planar [BO₃]³⁻ anions linked by Li-O bonds.[4][5]

-

γ-Lithium Metaborate : This high-pressure, high-temperature form is stable at 15 kbar and 950 °C.[1] It has a tetragonal symmetry (space group I-42d) and features a three-dimensional network of [BO₄]⁻ tetrahedra, making it the densest phase of LiBO₂.[4]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]

- 3. chemimpex.com [chemimpex.com]

- 4. What is this compound?_Chemicalbook [chemicalbook.com]

- 5. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide to Lithium Metaborate: Crystal Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium metaborate (LiBO₂), an inorganic salt of boric acid, is a versatile compound with significant applications across various scientific and industrial fields. Its utility as a fluxing agent in sample preparation for analytical techniques such as X-ray fluorescence (XRF), inductively coupled plasma-optical emission spectrometry (ICP-OES), and atomic absorption (AA) spectroscopy is particularly noteworthy. This technical guide provides a comprehensive overview of the crystal structure, physicochemical properties, and key experimental protocols related to this compound, with a focus on its application in materials analysis.

Crystal Structure

This compound is known to exist in several crystalline forms, with the most common being the α and γ phases.[1]

-

α-Lithium Metaborate (α-LiBO₂): This is the stable form at ambient pressure and consists of infinite chains of trigonal planar [BO₃]³⁻ anionic groups.[1][2]

-

γ-Lithium Metaborate (γ-LiBO₂): This high-pressure phase is stable at 15 kbar and 950 °C and features a three-dimensional network of [BO₄]⁵⁻ tetrahedra.[1][3]

The structural parameters of these two phases are summarized in the table below.

Table 1: Crystallographic Data for this compound

| Property | α-LiBO₂ | γ-LiBO₂ |

| Crystal System | Monoclinic | Tetragonal |

| Space Group | P2₁/c | I-42d |

| Lattice Parameters | a = 5.838 Å | a = 4.1961 Å |

| b = 4.348 Å | c = 6.5112 Å | |

| c = 6.449 Å | ||

| β = 115.12° | ||

| Density (calculated) | 2.223 g/cm³[1] | 2.882 g/cm³[3] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its applications, particularly its role as a flux.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molar Mass | 49.751 g/mol [1] |

| Appearance | White hygroscopic monoclinic crystals[1] |

| Melting Point | 849 °C[1] |

| Solubility in Water | 0.89 g/100 mL (0 °C) |

| 2.57 g/100 mL (20 °C)[1] | |

| 11.8 g/100 mL (80 °C)[1] | |

| Solubility in other solvents | Soluble in ethanol[1] |

| Chemical Reactivity | Dissolves acidic oxides (e.g., SiO₂, Al₂O₃, Fe₂O₃)[1][4] |

Experimental Protocols

Synthesis of this compound

While detailed procedures for the synthesis of high-purity single crystals are proprietary and often specific to the desired application, a general method for preparing polycrystalline this compound involves the solid-state reaction of lithium carbonate (Li₂CO₃) and boric acid (H₃BO₃).[2]

Materials:

-

Lithium carbonate (Li₂CO₃), high purity

-

Orthoboric acid (H₃BO₃), high purity

Procedure:

-

Stoichiometric amounts of lithium carbonate and boric acid are thoroughly mixed in an agate mortar.

-

The mixture is then heated in a platinum crucible.

-

The temperature is gradually raised to above the melting point of this compound (849 °C) to ensure a complete reaction and homogenization of the melt.

-

The melt is then cooled to obtain the crystalline solid.

-

Recrystallization from water at room temperature can yield hydrated forms, such as this compound octahydrate (LiBO₂·8H₂O).[3]

-

Anhydrous α-LiBO₂ can be obtained by heating the hydrated form to 600 °C.[2][3]

Borate Fusion for Sample Preparation

This compound is widely used as a flux for the decomposition of geological and other refractory materials for analysis by XRF, ICP-OES, or AA. The following is a general protocol for this method.

Materials:

-

This compound (or a mixture with lithium tetraborate)

-

Sample, finely powdered and dried

-

Platinum-gold (95:5) crucible

-

Platinum-gold mold

-

Fusion apparatus (e.g., a muffle furnace or an automated fusion instrument)

-

Dilute nitric acid (e.g., 5% v/v) for ICP/AA analysis

Procedure:

-

Accurately weigh the powdered sample and the this compound flux into the platinum-gold crucible. The sample-to-flux ratio can vary depending on the sample matrix, with a common ratio being 1:10.

-

Thoroughly mix the sample and flux within the crucible.

-

Place the crucible in a fusion apparatus and heat to a temperature between 900 °C and 1050 °C.[5]

-

Agitate the crucible during heating to ensure complete dissolution of the sample in the molten flux.

-

For XRF analysis: Pour the molten mixture into a pre-heated platinum-gold mold to form a flat, homogeneous glass disc upon cooling.

-

For ICP/AA analysis: Allow the crucible to cool, then place it in a beaker containing a known volume of dilute nitric acid. The fused bead will dissolve with agitation (e.g., using a magnetic stirrer).[6]

-

The resulting solution can then be diluted as necessary for analysis.

Characterization by X-ray Diffraction (XRD)

Powder X-ray diffraction is a primary technique for confirming the crystalline phase and purity of synthesized this compound.

Instrumentation:

-

A standard powder X-ray diffractometer equipped with a Cu Kα radiation source is suitable.

Sample Preparation:

-

The crystalline this compound is finely ground to a homogeneous powder using an agate mortar and pestle.

-

The powder is then mounted onto a sample holder.

Data Collection (Typical Parameters):

-

2θ Range: 10-80°

-

Step Size: 0.02°

-

Scan Speed: 1-2°/minute

The resulting diffraction pattern can be compared to standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the crystalline phases present.

Visualizations

Logical Relationship: Li₂O-B₂O₃ Phase Diagram

The following diagram illustrates the phase relationships in the lithium oxide-boron trioxide system, which is fundamental to understanding the formation and stability of various lithium borate compounds, including this compound (Li₂O·B₂O₃).

Caption: Li₂O-B₂O₃ phase diagram showing stable compounds.

Experimental Workflow: Borate Fusion for ICP/XRF Analysis

The following diagram illustrates the general workflow for preparing a sample for elemental analysis using the borate fusion technique with this compound.

Caption: Workflow for borate fusion sample preparation.

References

- 1. researchgate.net [researchgate.net]

- 2. What is this compound?_Chemicalbook [chemicalbook.com]

- 3. Preparation method and application of this compound crystal - Eureka | Patsnap [eureka.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Lithium Metaborate

Abstract

Lithium metaborate (LiBO₂), an inorganic salt of lithium, boron, and oxygen, is a compound of significant interest across various scientific disciplines. Its utility as a flux in the preparation of samples for analytical spectroscopy, its role in the synthesis of specialized glasses and ceramics, and its potential applications in battery technology underscore the importance of a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, supported by quantitative data, detailed experimental protocols for property determination, and a visual representation of a key experimental workflow. This document is intended to serve as a critical resource for researchers and professionals engaged in materials science, analytical chemistry, and related fields.

Physical Properties

This compound is a white, hygroscopic crystalline solid. It exists in several crystal forms, with the α-form being the most common under standard conditions. The physical properties of this compound are summarized in the tables below.

General and Thermal Properties

| Property | Value | Reference |

| Molecular Formula | LiBO₂ | [1] |

| Molar Mass | 49.751 g/mol | [1] |

| Appearance | White hygroscopic monoclinic crystals | [1] |

| Melting Point | 849 °C (1560 °F; 1122 K) | [1][2] |

| Density | 2.223 g/cm³ | [1] |

| Thermal Conductivity | High | [3] |

| Thermal Expansion Coefficient | Low | [3] |

Solubility

This compound is soluble in water and its solubility increases with temperature. It is also soluble in ethanol.[1][3]

| Temperature | Solubility in Water ( g/100 mL) |

| 0 °C | 0.89 |

| 20 °C | 2.57 |

| 80 °C | 11.8 |

Data sourced from[1]

Optical and Electrical Properties

| Property | Value | Reference |

| Refractive Index | Approximately 1.5 (for lithium borate glasses) | [4] |

| Optical Transparency | Wide transparent range from UV to IR | [3] |

| Electrical Properties | Ionic conductor | [3] |

Crystal Structure

This compound has multiple crystal forms. The α-form is monoclinic with the space group P2₁/c.[5] The γ-form is stable at high pressure and temperature (15 kbar and 950 °C) and has a tetragonal symmetry.[1][5]

| Crystal System (α-form) | Monoclinic |

| Space Group | P2₁/c |

| Lattice Parameters | a = 5.838 Å, b = 4.348 Å, c = 6.449 Å, β = 115.12° |

| B-O Bond Distance | 148.3 pm (in γ-form) |

| Li-O Bond Distance | 196 pm (in γ-form) |

Chemical Properties

This compound is a stable compound that exhibits basic properties in aqueous solutions.[3] Its most notable chemical property is its ability to act as a flux for dissolving a wide range of inorganic materials, particularly acidic oxides.[1]

Reactivity

-

Reaction with Acids: As a strong base, this compound reacts with acids to form lithium salts.[3]

-

Fusion Flux: In its molten state, often mixed with lithium tetraborate (Li₂B₄O₇), it is used to dissolve various oxides for analysis by X-ray fluorescence (XRF), atomic absorption spectroscopy (AAS), and inductively coupled plasma (ICP) techniques.[1] It is particularly effective for dissolving acidic oxides such as SiO₂, Al₂O₃, and Fe₂O₃.[1]

-

Hydration: this compound readily forms hydrates, with LiBO₂·2H₂O and LiBO₂·4H₂O being common forms.[1]

Thermochemistry

| Property | Value | Reference |

| Heat Capacity (C) | 59.8 J/mol·K | [1] |

| Standard Molar Entropy (S⦵₂₉₈) | 51.3 J/mol·K | [1] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -1022 kJ/mol | [1] |

Experimental Protocols

Determination of Melting Point (Capillary Method)

This method is a standard technique for determining the melting point of a crystalline solid.[6][7]

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.[6]

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point.[8] Subsequently, a new sample is heated slowly (1-2 °C per minute) as the temperature approaches the expected melting point.[8]

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts are recorded. This range is reported as the melting point.

Determination of Solubility in Water

This protocol describes the determination of the solubility of this compound at various temperatures.[9][10]

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached, ensuring a saturated solution.

-

Sample Withdrawal: A known volume of the clear supernatant is carefully withdrawn using a heated pipette to prevent crystallization.

-

Solvent Evaporation: The withdrawn sample is transferred to a pre-weighed evaporating dish. The water is evaporated by gentle heating in an oven until a constant weight of the dry salt is obtained.

-

Calculation: The solubility is calculated as the mass of the dissolved salt per 100 mL of water.

-

Temperature Variation: The experiment is repeated at different temperatures to construct a solubility curve.[10]

Determination of Density (Gas Pycnometry)

Gas pycnometry is a non-destructive method used to determine the true density of a solid powder.[11][12]

-

Sample Preparation: A known mass of dry this compound powder is placed in the sample chamber of the gas pycnometer.

-

Purging: The sample chamber is purged with a non-reactive gas, typically helium, to remove any adsorbed moisture or air.

-

Measurement: The instrument measures the volume of the sample by detecting the pressure change when a known volume of helium is introduced into the sample chamber. According to Boyle's Law, the volume of the solid is determined by the difference in the volume of the empty chamber and the volume of the chamber with the sample.[13]

-

Calculation: The density is calculated by dividing the mass of the sample by the measured volume.

Borate Fusion for Sample Analysis

This protocol outlines the general steps for preparing a solid inorganic sample for analysis using this compound as a flux.[14][15]

-

Sample and Flux Weighing: A precisely weighed amount of the finely ground sample is mixed with a known amount of this compound flux (often a mixture with lithium tetraborate) in a platinum crucible.[14] A typical sample-to-flux ratio is 1:5 to 1:10.

-

Fusion: The crucible is heated in a muffle furnace or an automated fusion apparatus to a high temperature (typically 900-1050 °C) until the flux melts and completely dissolves the sample, forming a homogeneous molten bead.[16]

-

Casting (for XRF): For X-ray fluorescence analysis, the molten bead is poured into a mold and allowed to cool to form a flat, glassy disc.

-

Dissolution (for ICP/AAS): For analysis by ICP or AAS, the hot crucible containing the molten bead is carefully placed in a beaker containing a dilute acid (e.g., nitric acid). The bead dissolves with stirring to form a clear solution.[15]

-

Analysis: The resulting solution is then diluted to a known volume and analyzed by the appropriate spectroscopic technique.

Mandatory Visualizations

Experimental Workflow for Borate Fusion Sample Preparation

Caption: Workflow for borate fusion sample preparation using this compound.

Conclusion

This compound is a versatile compound with well-defined physical and chemical properties that make it invaluable in analytical chemistry and materials science. Its high reactivity as a flux, coupled with its thermal stability, allows for the effective preparation of a wide variety of samples for elemental analysis. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers, facilitating the effective and safe use of this compound in their work. Further research into its electrical and mechanical properties may open new avenues for its application in advanced materials and energy storage technologies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. assignmentpoint.com [assignmentpoint.com]

- 4. researchgate.net [researchgate.net]

- 5. kchn.pg.gda.pl [kchn.pg.gda.pl]

- 6. thinksrs.com [thinksrs.com]

- 7. westlab.com [westlab.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. fountainheadpress.com [fountainheadpress.com]

- 10. Untitled [faculty.uml.edu]

- 11. measurlabs.com [measurlabs.com]

- 12. Gas pycnometer - Wikipedia [en.wikipedia.org]

- 13. Density: Helium Pycnometry | Materials Research Institute [mri.psu.edu]

- 14. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]

- 15. azom.com [azom.com]

- 16. Pure this compound for Wet Chemistry [xrfscientific.com]

Lithium Metaborate: A Comprehensive Technical Guide to its Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the chemical and physical properties of lithium metaborate, with a primary focus on its safe handling and use in a laboratory setting. The following sections detail its identification, hazard classification, and the necessary precautions to be taken when working with this compound.

Chemical Identification and Properties

This compound, an inorganic salt with the chemical formula LiBO₂, is a versatile compound utilized in various scientific applications, including sample preparation for analysis by X-ray fluorescence (XRF), atomic absorption spectroscopy (AAS), and inductively coupled plasma (ICP) techniques.[1] Its CAS number is 13453-69-5 .[1][2][3][4]

A summary of its key physical and chemical properties is presented in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 13453-69-5 | [1][2][4] |

| Molecular Formula | LiBO₂ | [2][5] |

| Molecular Weight | 49.75 g/mol | [2][3][5] |

| Appearance | White solid/powder | [2][4] |

| Melting Point | 845 °C (approx. 1553 °F) | [2] |

| EC Number | 236-631-5 | [1][5] |

| Purity | >98.0% | [4] |

Safety and Hazard Information

This compound is classified as a hazardous substance.[6][7] It is crucial to understand its potential health effects and to implement appropriate safety measures.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound:

| Hazard Statement | Description |

| H302 | Harmful if swallowed.[7] |

| H315 | Causes skin irritation.[8] |

| H318 / H319 | Causes serious eye damage / serious eye irritation.[6][7][8] |

| H335 | May cause respiratory irritation.[8] |

| H361 | Suspected of damaging fertility or the unborn child.[7] |

Precautionary Measures

The following precautionary statements outline the necessary steps to minimize risk when handling this compound:

| Precautionary Statement | Description |

| P201 & P202 | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[7] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[8] |

| P264 | Wash skin thoroughly after handling.[7][8] |

| P270 | Do not eat, drink or smoke when using this product.[7] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[7][8] |

Experimental Protocols and Handling

Adherence to strict experimental protocols is paramount to ensure the safety of all laboratory personnel. The following workflows and procedures are based on the safety data provided.

Personal Protective Equipment (PPE) Workflow

Proper selection and use of PPE are the first line of defense against exposure. The following diagram illustrates the recommended PPE workflow.

Caption: Recommended PPE for handling, spill cleanup, and waste disposal of this compound.

First Aid Procedures for Exposure

In the event of accidental exposure, immediate and appropriate first aid is critical. The following diagram outlines the recommended first aid response.

Caption: First aid procedures for different routes of exposure to this compound.

Storage and Disposal

Proper storage and disposal are essential to prevent accidents and environmental contamination.

Storage Conditions

This compound should be stored in a dry, cool, and well-ventilated place.[6] Keep containers tightly closed to avoid exposure to moisture.[6][8] It should be stored away from incompatible materials such as strong oxidizing agents and acid anhydrides.[6]

Disposal

Dispose of this compound and its container in accordance with local, regional, and national regulations.[7] Do not allow the product to enter drains.[7]

Toxicological Information

Acute toxicity data indicates that this compound is harmful if swallowed.[7] Ingestion or absorption may lead to a range of symptoms including nausea, vomiting, diarrhea, and in severe cases, circulatory collapse and coma.[8] It is also suspected of causing damage to fertility or the unborn child.[7]

The following diagram illustrates the logical relationship between exposure and potential health effects.

Caption: Potential health effects resulting from exposure to this compound.

This guide is intended to provide a comprehensive overview of the safe handling of this compound. It is imperative that all users consult the full Safety Data Sheet (SDS) for this product before use and adhere to all institutional safety protocols.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound, Lithium tetraborate, 99.0+%, 13453-69-5 [chemkits.eu]

- 4. This compound | 13453-69-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. sds.mcmaster.ca [sds.mcmaster.ca]

- 8. physics.purdue.edu [physics.purdue.edu]

A Technical Guide to the Synthesis and Preparation of High-Purity Lithium Metaborate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the primary methods for synthesizing high-purity lithium metaborate (LiBO₂), a crucial reagent in analytical chemistry and materials science. The document details experimental protocols for solid-state and solution-based synthesis, presents quantitative data for comparison, and includes visualizations of the experimental workflows.

Introduction

This compound is a versatile fluxing agent used in sample preparation for various analytical techniques, including X-ray fluorescence (XRF), inductively coupled plasma-atomic emission spectrometry (ICP-AES), and atomic absorption spectroscopy (AAS). Its effectiveness in dissolving a wide range of inorganic materials, particularly acidic oxides, makes it an indispensable tool in geological, metallurgical, and materials analysis. The demand for high-purity this compound is driven by the need for accurate and reliable analytical results, as impurities can introduce significant errors in trace element analysis. This guide explores the most common methods for synthesizing this compound with a focus on achieving high levels of purity.

Synthesis Methodologies

The two primary routes for the synthesis of this compound are the solid-state reaction and solution-based methods. Each approach offers distinct advantages and challenges in terms of purity, yield, and scalability.

Solid-State Reaction

The solid-state reaction method involves the high-temperature reaction of solid precursors. This method is straightforward and can produce high yields, but achieving high purity can be challenging due to potential contamination from the reaction vessel and the difficulty of ensuring complete homogenization of the reactants.

Solution-Based Synthesis

Solution-based synthesis involves the reaction of precursors in a solvent, followed by crystallization of the product. This method generally allows for greater control over purity, as impurities can be removed through filtration and recrystallization. However, the process can be more complex and may involve the use of organic solvents.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the different synthesis and purification methods for lithium borates. It is important to note that the purity and yield can vary significantly based on the specific experimental conditions and the quality of the starting materials.

Table 1: Comparison of Synthesis Methods for Lithium Borates

| Synthesis Method | Precursors | Typical Purity (%) | Typical Yield (%) | Advantages | Disadvantages |

| Solid-State Reaction | Lithium Carbonate, Boric Acid | 98 - 99.5 | > 95 | Simple, high yield | Potential for contamination, requires high temperatures |

| Solution-Based Synthesis | Lithium Hydroxide Monohydrate, Boric Acid | > 99.9 | 80 - 90 | High purity, better control over particle size | More complex, may require solvents |

Table 2: Purity of Lithium Borate Flux After Purification

| Purification Method | Initial Purity (%) | Final Purity (%) | Key Impurities Removed |

| Recrystallization | 99.0 | > 99.99 | K, Na, Ca, Mg, Fe, P, Si, Al |

Experimental Protocols

The following are detailed experimental protocols for the synthesis and purification of high-purity this compound.

Protocol 1: Solid-State Synthesis of this compound

Materials:

-

Lithium Carbonate (Li₂CO₃), high purity

-

Boric Acid (H₃BO₃), high purity

-

Platinum crucible

-

High-temperature furnace

-

Mortar and pestle

Procedure:

-

Stoichiometric Mixing: Accurately weigh stoichiometric amounts of lithium carbonate and boric acid. The molar ratio of Li₂CO₃ to H₃BO₃ should be 1:2.

-

Grinding: Thoroughly grind the precursors together in a mortar and pestle to ensure a homogeneous mixture.

-

Calcination: Transfer the mixture to a platinum crucible and place it in a high-temperature furnace.

-

Heating Profile:

-

Heat the furnace to 400°C and hold for 1 hour to drive off water.

-

Increase the temperature to 850°C and hold for 2 hours to ensure complete reaction. The melting point of this compound is approximately 849°C.

-

-

Cooling and Grinding: Allow the crucible to cool to room temperature. The resulting product will be a glassy solid. Grind the solid this compound into a fine powder using a mortar and pestle.

Protocol 2: Solution-Based Synthesis of Anhydrous Lithium Borate Flux

This protocol is adapted from a patented method for producing high-purity anhydrous lithium borate flux and can be tailored for this compound by adjusting the stoichiometry.[1]

Materials:

-

Lithium Hydroxide Monohydrate (LiOH·H₂O), high purity

-

Boric Acid (H₃BO₃), high purity

-

Deionized water

-

Reaction vessel with stirring and heating capabilities

-

Filtration apparatus

-

Drying oven with gradient temperature control

Procedure:

-

Dissolution of Lithium Hydroxide: Add lithium hydroxide monohydrate to deionized water heated to 80-100°C in the reaction vessel. Stir until completely dissolved.

-

Addition of Boric Acid: Slowly add a stoichiometric amount of boric acid to the lithium hydroxide solution while stirring continuously. For this compound, the molar ratio of LiOH to H₃BO₃ is 1:1. Continue stirring until the solution is clear.

-

Crystallization:

-

Filter the hot solution to remove any insoluble impurities.

-

Cool the filtrate to 30-60°C while stirring to induce crystallization. Seeding with a small amount of this compound crystals can promote crystallization.

-

Allow the solution to stand for 20-40 minutes.

-

-

Solid-Liquid Separation: Separate the this compound crystals from the mother liquor by centrifugation or vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold deionized water to remove any remaining mother liquor.

-

Drying: Dry the moisture-containing crystals using a gradient drying technology to obtain the anhydrous this compound. This involves a gradual increase in temperature to remove water without causing the product to foam.

Protocol 3: Purification of this compound by Recrystallization

Materials:

-

Crude this compound

-

Deionized water (or other suitable solvent)

-

Heating and stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolution: Dissolve the crude this compound in a minimum amount of hot deionized water.

-

Hot Filtration: If any insoluble impurities are present, filter the hot solution.

-

Cooling and Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize crystal formation.

-

Crystal Collection: Collect the purified crystals by vacuum filtration.

-

Washing: Rinse the crystals with a small amount of ice-cold deionized water.

-

Drying: Dry the purified crystals in an oven at an appropriate temperature to remove all traces of the solvent.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and purification processes.

Caption: Workflow for the solid-state synthesis of this compound.

References

The Role of Lithium Metaborate as a Fluxing Agent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of lithium metaborate (LiBO₂) as a fluxing agent in sample preparation for a variety of analytical techniques, including X-ray Fluorescence (XRF), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and Atomic Absorption Spectrometry (AAS). This document delves into the chemical principles of borate fusion, offers detailed experimental protocols, and presents quantitative data to aid in method development and optimization.

Introduction to Borate Fusion and the Role of Fluxes

In many analytical workflows, solid samples cannot be analyzed directly and require a preparation step to ensure homogeneity and eliminate matrix effects, which can significantly impact analytical accuracy.[1][2][3] Borate fusion is a robust sample preparation technique where a powdered sample is dissolved in a molten alkali borate salt, referred to as a flux, at high temperatures (typically 1000-1200°C).[2][4] This process transforms a heterogeneous solid sample into a homogeneous glass bead for XRF analysis or a dilute acidic solution for ICP-OES and AAS analysis.[5][6]

The choice of flux is critical for a successful fusion.[5] The ideal flux should effectively dissolve the sample matrix, have a relatively low melting point to minimize the loss of volatile analytes, and be of high purity to avoid contamination.[1] Lithium borates, including this compound and lithium tetraborate (Li₂B₄O₇), are the most commonly used fluxes in this technique.[7]

This compound: Properties and Fluxing Action

This compound is a powerful basic flux, making it particularly effective for dissolving acidic and amphoteric oxides, such as silica (SiO₂), alumina (Al₂O₃), and titanium dioxide (TiO₂).[8][9] Its lower melting point of 845°C, compared to lithium tetraborate's 920°C, is advantageous in reducing the volatilization of certain elements during fusion.[10][11]

The fluxing action of this compound involves the disruption of the sample's crystal lattice and the formation of a stable, homogeneous glass. At high temperatures, the molten this compound acts as a solvent, breaking the metal-oxygen bonds within the sample's oxide components. The boron atoms in the flux form a complex borosilicate glass network, incorporating the elements from the sample.[12] This process effectively eliminates mineralogical and particle size effects, leading to more accurate and reproducible analytical results.[5]

dot

References

- 1. azom.com [azom.com]

- 2. Using a Fusion Machine for XRF Sample Preparation [xrfscientific.com]

- 3. How Are Xrf Fused Beads Prepared? A Step-By-Step Guide To Perfect Sample Homogeneity - Kintek Solution [kindle-tech.com]

- 4. Stable Analysis of this compound Fusion Samples with the Avio 550 Max ICP-OES | PerkinElmer [perkinelmer.com]

- 5. Borate Fusion – ICPH [icph.fr]

- 6. How borate fusion optimizes XRF sample preparation to boost cement quality control | Malvern Panalytical [malvernpanalytical.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. azom.com [azom.com]

- 9. Pure this compound for Wet Chemistry [xrfscientific.com]

- 10. Using this compound XRF Sample Preparation [xrfscientific.com]

- 11. repository.up.ac.za [repository.up.ac.za]

- 12. apps.dtic.mil [apps.dtic.mil]

applications of lithium metaborate in geological sample analysis

An In-depth Technical Guide to the Application of Lithium Metaborate in Geological Sample Analysis

Introduction: The Foundation of Modern Geochemical Analysis

In the realm of geological sciences, the accurate determination of the elemental composition of rocks, minerals, and other geological materials is paramount. This data underpins a vast range of applications, from mineral exploration and resource evaluation to environmental monitoring and fundamental earth science research. However, the inherent complexity and robustness of geological matrices, particularly the presence of refractory minerals resistant to conventional acid digestion, present a significant analytical challenge.[1][2][3]

Lithium borate fusion has emerged as a superior sample preparation technique that overcomes these limitations.[1][4] This process involves dissolving an oxidized sample in a molten salt flux at high temperatures (typically >1000°C) to produce a homogeneous glass or a solution that is ideal for modern analytical instrumentation.[5][6][7] this compound (LiBO₂), a key component of this technique, serves as a powerful acidic flux, making it exceptionally effective at decomposing silicate-rich and other acidic geological materials.[3][6][8][9]

This technical guide provides a comprehensive overview of the principles, protocols, and applications of this compound fusion in geological sample analysis, intended for researchers and scientists who require high-quality, reliable geochemical data. The method is a cornerstone for analyses using X-ray Fluorescence (XRF) Spectrometry, Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[2][5][9]

Chemical Principles of Borate Fusion

The success of the borate fusion technique lies in the selection of the appropriate flux composition to match the chemistry of the sample. The two primary flux components are this compound (LiBO₂) and lithium tetraborate (Li₂B₄O₇).

-

This compound (LiBO₂) : This is an acidic flux with a melting point of approximately 845°C.[10][11] It is highly effective at dissolving acidic oxides, which are common in geological samples (e.g., SiO₂, Al₂O₃, TiO₂).[6][9] Pure this compound is often preferred for wet chemistry applications where the fused bead is subsequently dissolved for analysis by ICP-OES or ICP-MS.[6][8][10]

-

Lithium Tetraborate (Li₂B₄O₇) : This is a basic flux that is more effective at dissolving basic oxides (e.g., CaO, MgO).[6][9][12] It is often used for samples like limestone and cements.[6]

In practice, most geological samples contain a mixture of acidic and basic oxides. Therefore, mixtures of this compound and lithium tetraborate are frequently used to create a "universal flux" capable of dissolving a wide range of materials.[6][10] The ratio of the two borates can be adjusted to optimize the dissolution of specific sample types.[13] This mixing also has the advantage of lowering the melting point of the flux compared to pure lithium tetraborate.[13]

The following table summarizes common flux compositions and their primary applications in geological analysis.

| Flux Composition (% Lithium Tetraborate : % this compound) | Melting Point (°C) | Primary Applications & Characteristics |

| 0 : 100 | 845 | Highly reactive with acidic samples (silicates). Ideal for wet chemistry (ICP) applications.[8][10] |

| 35.3 : 64.7 | 825 | Considered a universal flux for a wide range of materials including iron ore, mineral sands, and alumino-silicates.[6][10][13] |

| 50 : 50 | 870 | A general-purpose flux suitable for various pH-neutral samples.[6][10] |

| 66 : 34 | ~920 | Routinely used for more basic geological samples, such as limestone and cement.[6] |

| 100 : 0 | 917 | Acidic flux best suited for high concentrations of basic oxides (e.g., carbonates).[6][12][14] |

Table 1: Common Lithium Borate Flux Compositions and Applications.

Experimental Protocols and Workflow

The successful application of this compound fusion requires a meticulous and standardized experimental protocol. The general workflow involves sample comminution, weighing, fusion, and subsequent processing for either XRF or ICP analysis.

Detailed Protocol for Fusion-Dissolution (ICP-MS/OES Analysis)

This method is designed to bring the entire sample, including refractory minerals, into solution for analysis.

-

Sample Preparation : The raw sample is first crushed and pulverized to a fine powder (<0.5 mm) to ensure a large surface area for rapid and complete dissolution.[15] The powdered sample should be dried to remove moisture, which can introduce weighing errors.[16]

-

Weighing and Mixing : A precise amount of the powdered sample (e.g., 0.1 g to 0.25 g) is weighed into a platinum or graphite crucible.[15][17] The appropriate this compound or mixed flux is then added. The sample-to-flux ratio is a critical parameter (see Table 2).

-

Fusion : The crucible is placed in a muffle furnace or an automated fusion apparatus.[18] The temperature is ramped up to and held at the target fusion temperature, typically between 900°C and 1050°C, for a set duration.[8][17][19] The molten mixture should be agitated during this time to ensure homogenization.

-

Cooling and Dissolution : After fusion, the molten bead is rapidly cooled. The resulting glass bead is then placed into a beaker containing a dilute acid solution, typically 5% nitric acid (HNO₃).[7][18][20] The solution is agitated continuously (e.g., on a shaker overnight) until the bead is completely dissolved.[15][18] The final solution is then brought to a known volume for analysis.

Detailed Protocol for Fused Bead Preparation (XRF Analysis)

This method creates a homogeneous solid glass disk, which eliminates particle size and mineralogical matrix effects in XRF analysis.[5][10]

-

Steps 1-3 are identical to the ICP protocol (preparation, weighing, fusion).

-

Casting : After the fusion is complete and the melt is homogenized, the molten liquid is poured into a pre-heated platinum mold.[6][12]

-

Cooling : The mold is cooled, often with forced air, to produce a stable, amorphous glass bead that is free of cracks and crystalline structures.[12]

-

Analysis : The flat analytical surface of the bead is then analyzed directly by the X-ray spectrometer.

Non-wetting agents, such as lithium bromide (LiBr) or lithium iodide (LiI), are often added to the flux mixture.[9] These agents increase the surface tension of the melt, preventing it from sticking to the platinumware and facilitating a clean release of the bead from the mold.[5][13]

Key Experimental Parameters

The optimal conditions for fusion depend on the sample type and the target analytes. The following table summarizes typical parameters.

| Parameter | Typical Range | Considerations |

| Sample-to-Flux Ratio | 1:2 to 1:10 (Sample:Flux) | Higher flux ratios aid in dissolving highly refractory materials but increase the total dissolved solids (TDS) for ICP, which can be problematic.[21] A common ratio is 0.25g sample to 2g flux.[21] |

| Fusion Temperature | 900°C - 1200°C | Must be high enough for complete dissolution but excessive temperatures can lead to volatilization of certain elements (e.g., Pb) and damage to platinum crucibles.[13][19] A typical temperature is ~1025-1050°C.[5][17] |

| Fusion Duration | 5 - 30 minutes | Shorter times are possible with higher temperatures and finer sample powders.[19][21] Longer times may be needed for very refractory samples. |

| Dissolution Acid | 5% Nitric Acid (HNO₃) | For ICP analysis, the acid must be high purity to avoid contamination. Other acids or mixtures may be used.[17][18] |

Table 2: Typical Experimental Parameters for Lithium Borate Fusion.

Advantages and Limitations

This compound fusion offers significant advantages over traditional acid digestion techniques, but it is not without its challenges.

| Feature | Lithium Borate Fusion | Four-Acid Digestion (4AD) |

|---|---|---|

| Decomposition | Total decomposition of nearly all minerals, including highly resistant ones like zircon, sphene, and chromite.[1][2][18] | "Near-total" digestion . Incomplete recovery of elements hosted in refractory minerals is a known issue.[4] |

| Accuracy | Generally provides more accurate results for High Field Strength Elements (HFSE) like Zr, Hf, Nb, Ta and Rare Earth Elements (REE).[4] | Lower recovery of HFSE can lead to analytical bias and misinterpretation of lithogeochemical data.[4] |

| ICP Analysis Issues | High salt content from the flux can cause signal drift, nebulizer clogging, and torch devitrification.[7][20] | Lower matrix interferences, resulting in better sensitivity and lower detection limits for many elements.[4] |

| Analyte Suite | Cannot be used for the analysis of Lithium (Li) or Boron (B).[1] Potential for loss of volatile elements at high fusion temperatures. | Can analyze a wider range of volatile elements. Fluoride complexes can be lost in open-vessel systems. |

| Safety | Avoids the routine use of extremely hazardous hydrofluoric acid (HF).[5][15] High temperatures require caution. | Requires the use of multiple concentrated, hazardous acids, including HF, which poses a significant safety risk.[15] |

Table 3: Comparison of Lithium Borate Fusion with Four-Acid Digestion.

Safety and Handling

This compound and tetraborate are chemical irritants and require careful handling to ensure laboratory safety.

-

Personal Protective Equipment (PPE) : Always wear safety goggles, acid-resistant nitrile gloves, and a lab coat.[11][15][22]

-

Handling : Handle the flux powder in a well-ventilated area, preferably within a fume hood, to avoid inhaling dust.[23][24] Avoid creating dust during weighing and mixing.[23]

-

Storage : Store the flux in a cool, dry area in a tightly sealed container to protect it from moisture, as it is hygroscopic.[13][23]

-

First Aid : In case of skin contact, wash the affected area thoroughly with soap and water.[22][25] For eye contact, flush with lukewarm water for at least 15 minutes and seek medical attention.[23][25] If inhaled, move to fresh air.[22][25]

-

Incompatibilities : Avoid contact with strong oxidizing agents and moisture.[23]

Conclusion

The this compound fusion technique is a powerful and indispensable tool for the comprehensive and accurate chemical analysis of geological samples. By ensuring the complete decomposition of all mineral phases, it provides a true representation of the sample's bulk chemistry, which is critical for applications relying on elements hosted in refractory minerals. While the method presents challenges, particularly the high matrix load for ICP-based analyses, these can be managed with appropriate instrumentation and protocols. For XRF analysis, the creation of a homogeneous glass bead remains the gold standard for eliminating matrix effects. When high-quality, total-element data is required, this compound fusion is the superior and often essential choice for sample preparation in modern geochemical laboratories.

References

- 1. alsglobal.com [alsglobal.com]

- 2. Lithium Borate Fusion for Sample Preparation in Mineral Exploration - CRS Laboratories Oy [crs.fi]

- 3. nbinno.com [nbinno.com]

- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 5. Borate Fusion – ICPH [icph.fr]

- 6. azom.com [azom.com]

- 7. s4science.at [s4science.at]

- 8. Pure this compound for Wet Chemistry [xrfscientific.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Using this compound XRF Sample Preparation [xrfscientific.com]

- 11. oxfordlabchem.com [oxfordlabchem.com]

- 12. Using Lithium Tetraborate to Fuse Alkaline Earth Metals [xrfscientific.com]

- 13. resources.rigaku.com [resources.rigaku.com]

- 14. researchgate.net [researchgate.net]

- 15. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]

- 16. azom.com [azom.com]

- 17. lyellcollection.org [lyellcollection.org]

- 18. actlabs.com [actlabs.com]

- 19. Determination of major and trace elements in silicate rock fused with this compound using laser ablation-inductively coupled plasma-mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 20. azom.com [azom.com]

- 21. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]

- 22. physics.purdue.edu [physics.purdue.edu]

- 23. This compound - ESPI Metals [espimetals.com]

- 24. merckmillipore.com [merckmillipore.com]

- 25. xrfscientific.com [xrfscientific.com]

An In-depth Technical Guide to the Solubility of Lithium Metaborate in Water and Acidic Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of lithium metaborate (LiBO₂) in aqueous and acidic environments. The information compiled herein is intended to support laboratory research, analytical method development, and other scientific applications where precise control over this compound solutions is critical.

Executive Summary

This compound is an inorganic salt widely utilized as a flux in sample preparation for various analytical techniques, including X-ray fluorescence (XRF), atomic absorption spectroscopy (AAS), and inductively coupled plasma-optical emission spectrometry (ICP-OES).[1][2][3] Its effectiveness lies in its ability to dissolve a wide range of metal oxides and silicates upon fusion, creating a homogeneous glass that is readily soluble in dilute acids.[4] Understanding the solubility of this compound itself in different media is crucial for optimizing these dissolution processes and for its application in other areas such as the synthesis of novel materials. This guide details the solubility of this compound in water at various temperatures and discusses its reactivity and dissolution in acidic solutions.

Solubility of this compound in Water

This compound is soluble in water, and its solubility is temperature-dependent. As the temperature of the water increases, so does the solubility of this compound.

Quantitative Solubility Data in Water

The following table summarizes the available quantitative data for the solubility of anhydrous this compound in water at different temperatures.

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 0.89 |

| 20 | 2.57 |

| 80 | 11.8 |

| [Data sourced from Wikipedia][5] |

Solubility and Reactivity in Acidic Solutions

While this compound is widely reported to be readily soluble in dilute acidic solutions, specific quantitative solubility data (e.g., g/100 mL at various acid concentrations and temperatures) is not extensively available in the reviewed literature. Its application in analytical chemistry primarily involves the dissolution of a fused sample-flux mixture in acid, rather than determining the saturation point of pure this compound in an acidic medium.

Chemical Reaction with Acids

This compound, being the salt of a strong base (lithium hydroxide) and a weak acid (boric acid), reacts with acids in a neutralization reaction. The metaborate anion (BO₂⁻) is protonated by the acid to form boric acid (H₃BO₃). This reaction drives the dissolution process.

The general reaction with a monoprotic acid (HX) can be represented as:

LiBO₂(s) + H⁺(aq) + 2H₂O(l) → Li⁺(aq) + B(OH)₃(aq)

This reaction indicates that the dissolution in acidic media is a reactive process. The consumption of the metaborate anion by the acid to form boric acid means that the solubility of this compound is significantly enhanced in acidic solutions compared to its solubility in neutral water.

Experimental Protocols for Solubility Determination

The following section outlines a generalized experimental protocol for determining the solubility of this compound in water and acidic solutions. This method is based on the isothermal equilibrium technique.

Isothermal Equilibrium Method

Objective: To determine the saturation solubility of this compound in a given solvent (water or an acidic solution) at a constant temperature.

Materials and Equipment:

-

This compound (anhydrous, high purity)

-

Solvent (deionized water or acidic solution of known concentration, e.g., 0.1M HCl, 1M HCl, etc.)

-

Thermostatic water bath with shaker

-

Erlenmeyer flasks with stoppers

-

Calibrated thermometer

-

Analytical balance

-

Syringes with membrane filters (e.g., 0.45 µm pore size)

-

Volumetric flasks and pipettes

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in an Erlenmeyer flask. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker bath set to the desired temperature.

-

Allow the solution to equilibrate for an extended period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Withdrawal and Analysis:

-

After the equilibration period, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe fitted with a membrane filter to prevent the transfer of any undissolved solid.

-

Transfer the filtered aliquot to a pre-weighed volumetric flask and record the exact mass of the solution.

-

Dilute the sample to a known volume with deionized water.

-

-

Quantification of Solute:

-

The concentration of lithium or boron in the diluted sample can be determined using appropriate analytical techniques, such as:

-

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for the determination of lithium and boron concentrations.

-

Titration: The borate concentration can be determined by titration with a standardized acid after the addition of a complexing agent like mannitol.

-

-

-

Calculation of Solubility:

-

From the determined concentration of lithium or boron in the diluted sample, calculate the mass of this compound in the original aliquot.

-

Calculate the mass of the solvent in the original aliquot by subtracting the mass of the dissolved this compound from the total mass of the aliquot.

-

Express the solubility in grams of this compound per 100 mL of the solvent.

-

Visualizations

Dissolution Pathway in Water

References

An In-depth Technical Guide to the Thermal Stability and Melting Point of Lithium Metaborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of lithium metaborate (LiBO₂), focusing on its thermal stability and melting point. This document is intended for researchers, scientists, and professionals in drug development who utilize or are exploring the use of borate compounds in their work.

Core Thermal Properties of this compound

This compound is an inorganic salt known for its high thermal stability, making it a valuable material in various high-temperature applications, including the formation of borate glasses for specialized applications.[1][2][3] Its key thermal data are summarized below.

Data Presentation: Thermal Properties

| Property | Value | Notes |

| Melting Point | 845 - 849 °C (1553 - 1560 °F; 1118 - 1122 K) | Anhydrous form.[1][2][3] |

| Decomposition | Stable up to its melting point. | Thermogravimetric analysis shows no significant decomposition below the melting point.[4] |

| High-Temperature Behavior | Some weight loss observed at temperatures above 1020 °C. | This may be attributed to volatilization at elevated temperatures. |

| Crystal Forms | α-LiBO₂ and γ-LiBO₂ | The α-form is the stable form under standard conditions, while the γ-form is a high-pressure, high-temperature phase.[1] |

Experimental Determination of Thermal Properties

The thermal properties of this compound are primarily determined using Differential Scanning Calorimetry (DSC) for melting point analysis and Thermogravimetric Analysis (TGA) for assessing thermal stability.

Experimental Protocols

2.1. Melting Point Determination via Differential Scanning Calorimetry (DSC)

This protocol is based on the principles outlined in ASTM E794, "Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis."

-

Objective: To determine the melting point of anhydrous this compound.

-

Instrumentation: A calibrated Differential Scanning Calorimeter (DSC) capable of reaching at least 900°C.

-

Sample Preparation:

-

Ensure the this compound sample is anhydrous by drying it in an oven at a temperature sufficient to remove any absorbed water, typically above 150°C, for several hours.

-

Weigh approximately 5-10 mg of the dried sample into an aluminum or platinum DSC pan.

-

Hermetically seal the pan to prevent any interaction with the atmosphere during the experiment. An empty, sealed pan is to be used as a reference.

-

-

DSC Parameters:

-

Temperature Range: Start from ambient temperature (e.g., 25°C) and heat to approximately 900°C.

-

Heating Rate: A standard heating rate of 10°C/min is typically employed.[5]

-

Atmosphere: A dry, inert atmosphere, such as nitrogen or argon, should be purged through the DSC cell at a constant flow rate (e.g., 50 mL/min) to prevent any oxidative reactions.

-

-

Data Analysis:

-

The DSC thermogram will show an endothermic peak corresponding to the melting of the sample.

-

The onset temperature of this peak is generally taken as the melting point. The peak temperature can also be reported.

-

2.2. Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

This protocol is based on the principles outlined in ASTM E2550, "Standard Test Method for Thermal Stability by Thermogravimetry."[6][7][8][9]

-

Objective: To evaluate the thermal stability of anhydrous this compound by monitoring its mass change as a function of temperature.

-

Instrumentation: A calibrated Thermogravimetric Analyzer (TGA) capable of reaching at least 1200°C.

-

Sample Preparation:

-

Use an anhydrous sample of this compound, prepared as described in the DSC protocol.

-

Place a small, accurately weighed amount of the sample (typically 10-20 mg) into a tared TGA crucible (platinum or alumina is suitable for high temperatures).

-

-

TGA Parameters:

-

Temperature Range: Heat the sample from ambient temperature to at least 1200°C.

-

Heating Rate: A controlled heating rate, commonly 10°C/min or 20°C/min, is used.

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is typically used to study the intrinsic thermal stability without oxidative effects.

-

-

Data Analysis:

-

The TGA curve plots the percentage of initial mass remaining as a function of temperature.

-

The temperature at which a significant mass loss begins is considered the onset of decomposition. For this compound, the TGA curve is expected to be stable with minimal mass loss until its melting point. Any mass loss at very high temperatures (above 1000°C) should be noted and investigated for potential volatilization.

-

Thermal Behavior and Phase Transitions

This compound can exist in hydrated forms, and its thermal behavior is significantly influenced by the presence of water.

The dihydrate form (LiBO₂·2H₂O) undergoes a multi-step dehydration process upon heating. This process involves the initial melting of the hydrate, followed by the loss of water molecules, leading to the formation of various intermediate hydrated phases before finally yielding the anhydrous α-LiBO₂ at around 600°C.[10] Further heating of the anhydrous form can lead to a phase transition from β-LiBO₂ to the more stable α-LiBO₂ in the temperature range of 800-900 K, which then melts at approximately 1101.4 K (828.25 °C).[10]

Relevance in Drug Development and Material Science

The high thermal stability and melting point of this compound are crucial for its application in the formation of borate-based bioactive glasses.[11] These glasses are being extensively researched for their potential in drug delivery systems, bone regeneration, and wound healing applications.[11][12]

The high melting point of this compound allows it to act as a network former in the glass manufacturing process, which typically occurs at high temperatures.[13][14] The stability of the resulting borate glass matrix is essential for the controlled release of therapeutic ions or encapsulated drugs. The degradation rate of these glasses, and consequently the drug release profile, can be tailored by adjusting the boron content and the overall composition of the glass.[12]

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the thermal analysis of this compound.

Caption: Experimental workflow for determining the melting point of this compound using DSC.

Caption: Experimental workflow for assessing the thermal stability of this compound using TGA.

Caption: Thermal dehydration and melting pathway of this compound dihydrate.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Using this compound XRF Sample Preparation [xrfscientific.com]

- 3. Pure this compound for Wet Chemistry [xrfscientific.com]

- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 5. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

- 6. Thermogravimetric Analysis Testing | ioKinetic [iokinetic.com]

- 7. webstore.ansi.org [webstore.ansi.org]

- 8. webstore.ansi.org [webstore.ansi.org]

- 9. ASTM E2550 - Standard Test Method for Thermal Stability by Thermogravimetry - Savant Labs [savantlab.com]

- 10. researchgate.net [researchgate.net]

- 11. Borate Bioactive Glasses (BBG): Bone Regeneration, Wound Healing Applications, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Borosilicate Glass in Drug Delivery Systems [eureka.patsnap.com]

- 14. Role of Phase Separation in Borosilicate Glass Technologies [eureka.patsnap.com]

understanding the acidity of lithium metaborate flux

An In-depth Technical Guide to Understanding the Acidity of Lithium Metaborate Flux

For Researchers, Scientists, and Drug Development Professionals

Introduction to Borate Fusion and Flux Acidity

Borate fusion is a widely used sample preparation technique in analytical chemistry, particularly for methods such as X-ray Fluorescence (XRF), Inductively Coupled Plasma (ICP), and Atomic Absorption (AA) spectroscopy.[1] The process involves dissolving an oxidized sample in a molten salt flux, typically a lithium borate, to create a homogeneous glass disc for XRF or a solution for ICP/AA analysis.[1] This eliminates matrix effects, such as particle size and mineralogical heterogeneity, leading to more accurate and precise analytical results.[2]

A critical factor in the success of borate fusion is the selection of the appropriate flux, which hinges on understanding the concept of flux acidity. The acidity or basicity of the flux must be tailored to the chemical nature of the sample to ensure complete dissolution.[3][4] In essence, an acidic sample requires a basic flux, a basic sample requires an acidic flux, and a neutral sample is best dissolved in a neutral flux.[3][5] This principle of acid-base chemistry is fundamental to achieving a successful fusion.

The Role of this compound and Lithium Tetraborate

The acidity of lithium borate fluxes is primarily controlled by the ratio of two key components: this compound (LiBO₂) and lithium tetraborate (Li₂B₄O₇).

This compound (LiBO₂): The Basic Flux

This compound is considered a basic flux .[6] It is highly effective at dissolving acidic oxides, such as silica (SiO₂) and alumina (Al₂O₃).[7] Pure this compound has a melting point of approximately 845°C.[6]

Lithium Tetraborate (Li₂B₄O₇): The Acidic Flux

Conversely, lithium tetraborate is an acidic flux .[6] It is used to dissolve basic oxides like calcium oxide (CaO) and magnesium oxide (MgO).[4] Pure lithium tetraborate has a higher melting point of around 920°C.[7]

By blending these two components, a flux with a specific acidity or basicity can be created to match the characteristics of the sample being analyzed. This allows for the efficient dissolution of a wide variety of materials.[8]

Quantitative Assessment of Acidity: The Acidity Index

To provide a more quantitative approach to flux selection, the concept of the Acidity Index (Ai) is employed.[9] The Acidity Index of an oxide is a simple ratio of the number of oxygen atoms to the number of metal atoms in its chemical formula.[9]

Acidity Index (Ai) = (Number of Oxygen Atoms) / (Number of Metal Atoms)

A higher Acidity Index indicates a more acidic oxide, while a lower Acidity Index points to a more basic oxide.[9] For a complex sample containing multiple oxides, the overall Acidity Index is calculated as the weighted average of the Ai of each oxide component.

Calculating the Acidity Index of a Sample

Experimental Protocol: Determination of Sample Acidity Index

-

Quantitative Analysis of Sample Composition: Determine the weight percentage (wt%) of each oxide component in the sample using a suitable analytical technique (e.g., XRF, ICP after a preliminary digestion).

-

Calculate the Molar Proportion of Each Oxide: For each oxide, divide its weight percentage by its molar mass to obtain the molar proportion.

-

Determine the Acidity Index of Each Oxide: Using the formula Ai = (Number of Oxygen Atoms) / (Number of Metal Atoms), calculate the Acidity Index for each oxide component.

-

Calculate the Weighted Acidity Index: For each oxide, multiply its molar proportion by its Acidity Index.

-

Determine the Overall Sample Acidity Index: Sum the weighted Acidity Index values for all oxide components to get the overall Acidity Index of the sample.

Example Calculation:

Consider a hypothetical sample with the following composition: 70 wt% SiO₂ and 30 wt% CaO.

-

Molar Masses: SiO₂ ≈ 60.08 g/mol ; CaO ≈ 56.08 g/mol

-

Molar Proportions:

-

SiO₂: 70 / 60.08 ≈ 1.165

-

CaO: 30 / 56.08 ≈ 0.535

-

-

Acidity Indices:

-

SiO₂: Ai = 2 / 1 = 2.0

-

CaO: Ai = 1 / 1 = 1.0

-

-

Weighted Acidity Indices:

-

SiO₂: 1.165 * 2.0 = 2.33

-

CaO: 0.535 * 1.0 = 0.535

-

-

Overall Sample Acidity Index: (2.33 + 0.535) / (1.165 + 0.535) ≈ 1.68

This sample is considered acidic, and a basic flux would be required for effective dissolution.

Data Presentation: Common Flux Compositions and Applications

The selection of an appropriate flux composition is crucial for successful sample dissolution. The following table summarizes common lithium borate flux mixtures and their typical applications based on the sample's characteristics.

| Flux Composition (% by weight) | General Character | Typical Applications |

| 100% this compound (LiBO₂) | Strongly Basic | Highly acidic samples, silicates, wet chemistry applications.[6] |

| 64.7% LiBO₂ / 35.3% Li₂B₄O₇ | Basic / Alkaline | Universal flux, particularly for alumino-silicates and other acidic oxides.[6] |

| 50% LiBO₂ / 50% Li₂B₄O₇ | Neutral | General purpose flux for neutral samples such as alumina.[6] |

| 34% LiBO₂ / 66% Li₂B₄O₇ | Acidic / Alkaline | Alumino-silicates and calcareous refractories.[6] |

| 100% Lithium Tetraborate (Li₂B₄O₇) | Strongly Acidic | Basic samples, carbonates, samples with high concentrations of basic oxides.[4] |

Experimental Protocols for Borate Fusion

The following are detailed methodologies for performing borate fusion for both XRF and ICP analysis.

Protocol for Sample Preparation by Borate Fusion for XRF Analysis

-

Sample and Flux Weighing: Accurately weigh the finely powdered and dried sample and the selected lithium borate flux into a 95% platinum-5% gold crucible. A common sample-to-flux ratio is 1:10.

-

Addition of a Non-Wetting Agent: Add a small amount of a non-wetting agent, such as lithium bromide (LiBr) or lithium iodide (LiI), to the crucible to prevent the molten glass from sticking to the crucible and mold.

-

Fusion: Place the crucible in a fusion apparatus. Heat the mixture to a temperature between 950°C and 1100°C. The exact temperature and time will depend on the flux composition and the nature of the sample. Agitate the crucible during fusion to ensure homogenization.

-

Casting the Glass Disc: Once the sample is completely dissolved and the melt is homogeneous, pour the molten mixture into a pre-heated 95% platinum-5% gold mold.

-

Cooling: Allow the mold to cool at a controlled rate to produce a stable, crack-free glass disc.

-

Analysis: The resulting glass disc is then ready for analysis by XRF.

Protocol for Sample Preparation by Borate Fusion for ICP Analysis

-

Sample and Flux Weighing: Follow the same procedure as for XRF sample preparation (Step 1 above).

-

Fusion: Fuse the sample as described in Step 3 for XRF preparation.

-

Dissolution of the Molten Bead: Instead of casting into a mold, carefully pour the hot, molten bead directly into a beaker containing a stirred, dilute acid solution (typically nitric acid). Safety Note: This step should be performed with extreme caution in a fume hood, as splattering can occur.

-

Complete Dissolution: Continue stirring the solution until the glass bead is completely dissolved. Gentle heating may be applied to expedite this process.

-

Dilution and Analysis: Once dissolved, the solution is brought to a final volume with deionized water and is then ready for analysis by ICP.

Visualizing Key Concepts and Workflows

Relationship Between Flux Composition and Acidity

The following diagram illustrates the relationship between the ratio of this compound to lithium tetraborate and the resulting acidity or basicity of the flux.

Caption: Flux Acidity Spectrum.

Experimental Workflow for Borate Fusion

The diagram below outlines the logical steps involved in selecting the appropriate flux and performing a successful borate fusion for sample analysis.

Caption: Borate Fusion Workflow.

References

- 1. Borate Fusion - XRF, AA & ICP analysis | Malvern Panalytical [malvernpanalytical.com]

- 2. Borate Fusion Sample Preparation Instrument Gas Fluxer - 911Metallurgist [911metallurgist.com]

- 3. Choosing a Flux for XRF Sample Preparation [xrfscientific.com]

- 4. Choosing the Ideal Fusion Flux for Consistent XRF Sample Preparation [xrfscientific.com]

- 5. azom.com [azom.com]

- 6. Fusion Fux | Lithium Borate Flux | Eutectic XRF Flux | Supplier [xrfscientific.com]

- 7. katanax.com [katanax.com]

- 8. Fluxes for sample preparation by fusion - Equilab [equilab.es]

- 9. Borate Fusion – ICPH [icph.fr]

Methodological & Application

Application Notes and Protocols for Lithium Metaborate Fusion in XRF Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the lithium metaboror-fusion method for X-ray Fluorescence (XRF) analysis. It includes comprehensive application notes, experimental protocols, and quantitative data to guide researchers, scientists, and drug development professionals in the effective application of this sample preparation technique.

Introduction to Lithium Borate Fusion for XRF Analysis

X-ray Fluorescence (XRF) spectrometry is a non-destructive analytical technique used to determine the elemental composition of a wide variety of materials. However, the accuracy of XRF analysis is highly dependent on the quality of sample preparation. The lithium borate fusion method is a robust sample preparation technique that eliminates common issues such as particle size and mineralogical effects, leading to highly accurate and precise analytical results.[1][2][3]

The fundamental principle of this method is the dissolution of a sample in a molten lithium borate flux at high temperatures (typically 1000-1200°C).[4][5] This process creates a homogeneous, amorphous glass disc (also referred to as a fused bead) that is an ideal representation of the sample for XRF analysis.[4][6] This technique is widely applicable to a range of materials including ceramics, cements, geological samples, metals, and environmental samples.[1][4]

Principles of Flux Selection: Lithium Metaborate and Lithium Tetraborate

The choice of flux is critical for the successful dissolution of the sample. The two most common fluxes used in borate fusion are this compound (LiBO₂) and lithium tetraborate (Li₂B₄O₇).[1]

-

This compound (LiBO₂): A basic flux with a melting point of approximately 845°C.[7][8] It is highly effective for dissolving acidic oxides such as silica (SiO₂) and other acidic compounds.[7][8]

-

Lithium Tetraborate (Li₂B₄O₇): An acidic flux with a higher melting point of around 925°C.[8] It is used for dissolving basic oxides like calcium oxide (CaO) and magnesium oxide (MgO).[8][9]

In practice, mixtures of this compound and lithium tetraborate are often used to create a eutectic flux with a lower melting point and the ability to dissolve a wider range of materials.[5][7] The optimal flux composition depends on the acidity or basicity of the sample.

Quantitative Data and Flux Selection Guide

The selection of the appropriate flux and the sample-to-flux ratio are critical parameters that influence the quality of the fused bead and the accuracy of the analytical results. The following tables provide a summary of common flux compositions and recommended sample-to-flux ratios for various applications.

Table 1: Common Lithium Borate Flux Compositions and Their Applications

| Flux Composition (Li₂B₄O₇ : LiBO₂) | Melting Point (°C) | Primary Applications | Reference |

| 100% LiBO₂ | 845 | Acidic oxides (e.g., SiO₂), wet chemistry applications | [7][8] |

| 66% : 34% | 875 | Alumino-silicates, calcareous refractories | [8][10] |

| 50% : 50% | ~875 | General purpose, neutral samples, alumina | [7][8][10] |

| 35.3% : 64.7% | 825 | Universal flux for alumino-silicates, iron ore, cement, mineral sands, nickel | [7][10] |

| 100% Li₂B₄O₇ | 925 | Basic oxides (e.g., CaO, MgO), samples with high limestone content | [8][9] |

Table 2: Recommended Sample-to-Flux Ratios for Different Materials

| Sample Type | Sample Weight (g) | Flux Weight (g) | Sample-to-Flux Ratio | Flux Composition | Reference |

| Cement | 0.6000 | 6.0000 | 1:10 | 49.75% Li₂B₄O₇ / 49.75% LiBO₂ / 0.50% LiBr | [11] |

| Cement & Raw Materials | 1.250 | 10.000 | 1:8 | 66% Li₂B₄O₇ / 34% LiBO₂ + 0.2% LiBr | [12] |

| Iron Ore | Varies | Varies | 1:10.3 | 50% Li₂B₄O₇ / 50% LiBO₂ | [13] |

| Geological Materials (Rocks, Minerals) | 3.5 | 7.0 | 1:2 | Li₂B₄O₇ | [14] |

| Aluminosilicates and Sand | Varies | Varies | Varies | Lithium Borate (specific composition not stated) | [15] |

| Feldspars and Silicate Glass | ~1.0 | ~10.0 | 1:10 | Li₂B₄O₇ with 0.5 wt% LiI | [16] |

Experimental Protocols

This section provides detailed protocols for the lithium borate fusion method. The general workflow is followed by specific examples for cement and geological samples.

General Experimental Workflow

The following diagram illustrates the major steps involved in the lithium borate fusion process for XRF analysis.

Caption: General workflow of the lithium borate fusion method.

Detailed Protocol for Cement Analysis

This protocol is adapted from a universal borate fusion methodology for cement and raw materials.[11]

Materials and Reagents:

-

Sample: Cement or cement raw material, finely ground.

-

Flux: 49.75% Lithium Tetraborate / 49.75% this compound / 0.50% Lithium Bromide (LiT/LiM/LiBr).

-

Platinum/Gold (95%/5%) crucibles and molds.

-

Automated fusion machine.

-

Vortex mixer.

-

Analytical balance (± 0.0001 g).

Procedure:

-

Ignition: Ignite the finely ground sample at 950°C for 2 hours to remove volatile components.[12]

-

Weighing: Accurately weigh 0.6000 g (± 0.0001 g) of the ignited sample into a clean Pt/Au crucible.

-

Add 6.0000 g (± 0.0003 g) of the LiT/LiM/LiBr flux to the crucible.

-

Mixing: Mix the sample and flux thoroughly using a vortex mixer.

-

Fusion:

-

Place the crucible in the automated fusion machine.

-

Set the fusion temperature to 1025°C.

-

The fusion program should include a heating step of approximately 13 minutes.

-

-

Casting and Cooling:

-

The molten mixture is automatically poured into a 32 mm diameter Pt/Au mold.

-

Cool the bead with forced air for 5 minutes until a solid, crack-free glass disc is formed.

-

-

Analysis: Analyze the resulting glass disc using a WDXRF spectrometer.

Detailed Protocol for Geological Sample Analysis